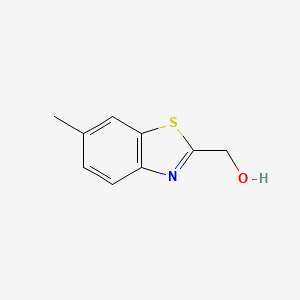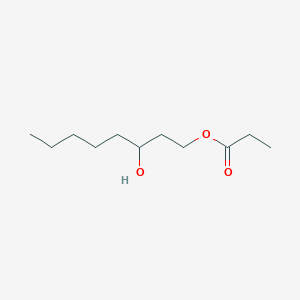
1,3-Octanediol monopropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Octanediol monopropionate: is an organic compound with the molecular formula C11H22O3. It is a derivative of 1,3-octanediol, where one of the hydroxyl groups is esterified with propionic acid. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Octanediol monopropionate can be synthesized through the esterification of 1,3-octanediol with propionic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. Continuous reactors and advanced separation techniques, such as distillation columns, are employed to ensure efficient production.
化学反应分析
Types of Reactions: 1,3-Octanediol monopropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: 1,3-Octanediol.
Substitution: Various ester derivatives.
科学研究应用
1,3-Octanediol monopropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial properties and its role in preserving biological samples.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its effects on biological systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing and antimicrobial properties
作用机制
The mechanism of action of 1,3-octanediol monopropionate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This antimicrobial activity makes it a valuable preservative in cosmetic and pharmaceutical formulations .
相似化合物的比较
1,2-Octanediol: Another diol with similar antimicrobial properties but different structural characteristics.
1,3-Propanediol: A shorter-chain diol used in similar applications but with different physical and chemical properties.
1,5-Pentanediol: A diol with a different chain length, affecting its solubility and reactivity.
Uniqueness: 1,3-Octanediol monopropionate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its balance of hydrophilic and hydrophobic characteristics makes it particularly effective in formulations requiring both moisturizing and antimicrobial effects .
属性
CAS 编号 |
53554-42-0 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
3-hydroxyoctyl propanoate |
InChI |
InChI=1S/C11H22O3/c1-3-5-6-7-10(12)8-9-14-11(13)4-2/h10,12H,3-9H2,1-2H3 |
InChI 键 |
QSXZMOSYJGTJHD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCOC(=O)CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



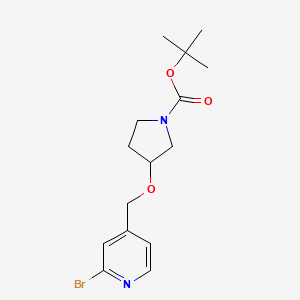
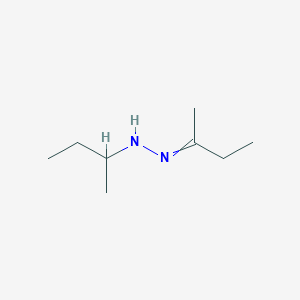

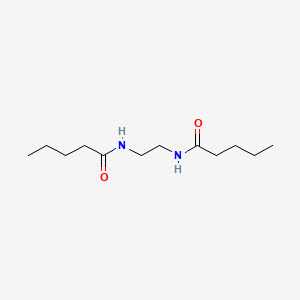
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)


![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)

![1H-4,7-Methanocyclobuta[b]indole](/img/structure/B13958552.png)

